1-(bromomethyl)-2-methoxynaphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-methoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITUXDWDCPOBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromomethyl 2 Methoxynaphthalene and Analogues
Direct Bromination Pathways
Direct bromination methods offer a more concise route to 1-(bromomethyl)-2-methoxynaphthalene, typically starting from 1-methyl-2-methoxynaphthalene. These pathways can be broadly categorized into free radical bromination and electrophilic aromatic substitution, with the former being the method of choice for benzylic functionalization.
Free Radical Bromination of 1-methyl-2-methoxynaphthalene Precursors
Free radical bromination is a highly effective method for the selective bromination of the benzylic position of alkyl-substituted aromatic compounds. The reaction, commonly known as the Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. mychemblog.comorganic-chemistry.orgwikipedia.org This approach is particularly well-suited for the synthesis of this compound from 1-methyl-2-methoxynaphthalene.
The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. mychemblog.com The process is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), upon heating or photochemical irradiation. The resulting radicals abstract a hydrogen atom from the benzylic methyl group of 1-methyl-2-methoxynaphthalene, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the desired this compound and a succinimidyl radical. The succinimidyl radical can then propagate the chain reaction.
The use of NBS is crucial as it provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring. organic-chemistry.org Radical initiators are essential to start the chain reaction, with AIBN and benzoyl peroxide being common choices due to their predictable decomposition rates at specific temperatures. mychemblog.comlookchem.com
| Precursor | Brominating Agent | Initiator | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|---|
| 1-methyl-2-methoxynaphthalene | N-Bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride | Reflux | 2-4 hours | Good to Excellent |
| 1-methyl-2-methoxynaphthalene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Benzene | Reflux | 3-5 hours | Good |
The choice of solvent is critical for the success of the Wohl-Ziegler bromination. The ideal solvent should be inert to the reaction conditions and capable of dissolving the substrate. Non-polar solvents are generally preferred to minimize competing ionic side reactions. Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice for these reactions due to its inertness and ability to promote the desired radical pathway. organic-chemistry.orgwikipedia.org However, due to its toxicity and environmental concerns, alternative solvents such as benzene, cyclohexane, and acetonitrile (B52724) have been explored. lookchem.comresearchgate.net
Reaction optimization often involves adjusting the stoichiometry of the reagents, the concentration of the radical initiator, and the reaction temperature. A slight excess of NBS is sometimes used to ensure complete conversion of the starting material. The amount of radical initiator is typically catalytic, ranging from 1-10 mol%. The reaction is generally carried out at the reflux temperature of the chosen solvent to ensure efficient decomposition of the initiator and propagation of the radical chain reaction. Monitoring the reaction progress, often by observing the consumption of the denser NBS and the formation of the less dense succinimide (B58015) which floats on the surface, is crucial for determining the reaction endpoint. wikipedia.org
| Solvent | Polarity | Typical Outcome | Reference |
|---|---|---|---|
| Carbon Tetrachloride (CCl₄) | Non-polar | High selectivity for benzylic bromination | organic-chemistry.orgwikipedia.org |
| Benzene | Non-polar | Good selectivity, often used as a CCl₄ alternative | |
| Acetonitrile | Polar aprotic | Can be used, may require careful optimization | researchgate.net |
| 1,2-Dichlorobenzene | Polar aprotic | Can lead to clean and high-yielding reactions | koreascience.kr |
Electrophilic Aromatic Substitution Approaches
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. In the context of bromination, reagents like molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) are typically employed. However, this method is not a viable direct pathway for the synthesis of this compound from 1-methyl-2-methoxynaphthalene.
The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director, while the methyl group (-CH₃) is a weaker activating group and also an ortho-, para-director. In the case of 1-methyl-2-methoxynaphthalene, electrophilic attack will preferentially occur on the naphthalene (B1677914) ring itself, rather than on the methyl substituent. The positions most activated for electrophilic attack would be C4 and C6. Therefore, attempting to use standard electrophilic bromination conditions on 1-methyl-2-methoxynaphthalene would lead to ring-brominated products, such as 1-methyl-4-bromo-2-methoxynaphthalene, and not the desired benzylic bromide. For the synthesis of this compound, methods that specifically target the benzylic position, such as free radical bromination, are required.
Multi-Step Synthesis Strategies
An alternative to the direct bromination of the methyl group is a multi-step approach that involves the conversion of a pre-existing functional group at the 1-position. This strategy is particularly useful when the corresponding alcohol, 1-hydroxymethyl-2-methoxynaphthalene, is readily available or easily synthesized.
Conversion from 1-hydroxymethyl-2-methoxynaphthalene via Brominating Agents (e.g., PBr₃)
The conversion of a primary alcohol to an alkyl bromide is a classic and reliable transformation in organic synthesis. For the synthesis of this compound, the precursor 1-hydroxymethyl-2-methoxynaphthalene can be effectively treated with a variety of brominating agents. Phosphorus tribromide (PBr₃) is a commonly used and efficient reagent for this purpose. byjus.commasterorganicchemistry.com
The reaction proceeds through a nucleophilic substitution (Sₙ2) mechanism. byjus.com The oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion and forming a good leaving group (a protonated phosphite (B83602) ester). The displaced bromide ion then acts as a nucleophile, attacking the benzylic carbon and displacing the leaving group to form the desired this compound. orgosolver.com This method is generally high-yielding and avoids the carbocation rearrangements that can occur with other methods. masterorganicchemistry.com The reaction is typically carried out in an inert aprotic solvent, such as diethyl ether or dichloromethane, at reduced temperatures to control the reactivity of PBr₃.
| Substrate | Reagent | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|---|
| Primary Alcohol | Phosphorus Tribromide (PBr₃) | Diethyl ether | 0 °C to room temperature | High yield, Sₙ2 mechanism, inversion of stereochemistry | byjus.commasterorganicchemistry.com |
| 1-hydroxymethyl-2-methoxynaphthalene | Phosphorus Tribromide (PBr₃) | Dichloromethane | 0 °C | Forms the target compound efficiently |
Reductive Bromination Pathways from Dibromomethyl Intermediates
The synthesis of monobromomethyl aromatic compounds from their corresponding dibromomethyl precursors is a crucial transformation. This process, known as reductive bromination or reductive monodebromination, allows for the selective removal of one bromine atom from a gem-dibromide. While direct synthesis of this compound often proceeds via benzylic bromination of 1-methyl-2-methoxynaphthalene, the reductive pathway from a 1-(dibromomethyl)-2-methoxynaphthalene intermediate offers an alternative route, particularly if the dibromo compound is a readily accessible byproduct of an over-bromination reaction.
Several reagents are effective for the selective reduction of benzylic gem-dibromides to the corresponding monobromides. These methods rely on controlled reaction conditions to prevent over-reduction to the methyl group. Tin(II) chloride (SnCl₂), for example, is a widely used reducing agent in organic chemistry capable of reducing various functional groups. chemeurope.comwikipedia.orgacs.orgacsgcipr.org It is particularly effective for the reduction of nitro groups to anilines and can also reduce quinones to hydroquinones. chemeurope.comwikipedia.org Its application in the debromination of vicinal dibromides has been studied, suggesting its potential for reductive monodebromination of gem-dibromides under specific conditions. acs.org Another effective and inexpensive reagent is sodium dithionite (B78146) (Na₂S₂O₄), which is recognized as a safe reducing agent for various organic transformations, including the reduction of nitro and diazonium compounds. organic-chemistry.orgrsc.orgnih.gov Its utility in one-pot tandem reactions involving a reduction step highlights its versatility. rsc.orgnih.gov Diethyl phosphite has also been reported as a reagent for the reduction of gem-dibromides. colab.ws
Table 1: Reagents for Reductive Monobromination of Benzylic Dibromides
| Reagent | Typical Conditions | Notes |
|---|---|---|
| **Tin(II) Chloride (SnCl₂) ** | Acidic or alcoholic solvent | A classic reducing agent; selectivity can be controlled. chemeurope.comwikipedia.orgacs.org |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic media | Inexpensive and safe; often used for nitro group reduction. organic-chemistry.orgrsc.org |
| Diethyl Phosphite | Base or radical initiator | Provides an alternative pathway for reduction. colab.ws |
Ortho-Lithiation and Subsequent Functionalization Routes for Binaphthyl Systems
Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.caharvard.edu The strategy relies on a directing metalation group (DMG), which is typically a heteroatom-containing functional group that can coordinate to an organolithium base (like n-butyllithium or sec-butyllithium). This coordination directs the deprotonation to the adjacent ortho position, creating a specific aryllithium intermediate. wikipedia.org
In the context of 2-methoxynaphthalene (B124790), the methoxy group can act as a DMG, directing lithiation to the C1 or C3 position. researchgate.net This regioselectivity allows for the precise introduction of an electrophile at a specific site on the naphthalene ring. This method is particularly valuable for synthesizing polysubstituted naphthalene derivatives. acs.orgnih.govcornell.edu
A significant application of this methodology is the synthesis of binaphthyl systems. Once the 2-methoxynaphthalene is lithiated at the C1 or C3 position, the resulting aryllithium species can undergo coupling reactions. For instance, oxidative coupling or transition-metal-catalyzed cross-coupling reactions can be used to form a C-C bond with another naphthalene unit, leading to the formation of a binaphthyl scaffold. researchgate.netnih.gov This approach provides a convergent and highly regiocontrolled route to complex biaryl compounds that are important as chiral ligands and in materials science. nih.gov
Table 2: Key Factors in Directed Ortho-Lithiation of Methoxyarenes
| Parameter | Description | Examples |
|---|---|---|
| Directing Group | A Lewis basic group that directs the base. | Methoxy (-OCH₃), Amide (-CONR₂), Carbamate (-OCONEt₂) wikipedia.orguwindsor.ca |
| Organolithium Base | Strong base required for deprotonation. | n-BuLi, sec-BuLi, t-BuLi wikipedia.orgharvard.edu |
| Solvent | Typically ethereal solvents to solvate the lithium species. | Tetrahydrofuran (THF), Diethyl ether (Et₂O) uwindsor.ca |
| Electrophile | Reacts with the aryllithium intermediate. | Alkyl halides, Carbonyls, Silyl chlorides, Boronic esters |
Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. nih.govisca.me
Solvent-Free Micellar Conditions for Related Reactions
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov Mechanochemistry, particularly through techniques like ball milling, offers a powerful solvent-free alternative to traditional solution-phase synthesis. isca.mersc.orgresearchgate.net In a ball mill, mechanical energy is used to induce chemical reactions between solid reactants, often leading to shorter reaction times, higher yields, and reduced waste. nih.govrsc.org This approach is particularly advantageous for the synthesis of polyaromatic compounds, which often suffer from poor solubility in environmentally benign solvents. researchgate.net By eliminating the need for bulk solvents, mechanochemical methods align with several green chemistry principles, including waste prevention and the use of safer auxiliary substances. nih.govisca.me
Table 3: Comparison of Conventional vs. Green Synthetic Approaches
| Feature | Conventional Synthesis | Mechanochemical Synthesis (Ball Milling) |
|---|---|---|
| Solvent | Typically uses organic solvents (e.g., chlorinated hydrocarbons) | Minimal or no solvent required. nih.gov |
| Energy Input | Thermal heating | Mechanical energy. nih.gov |
| Reaction Time | Can be several hours to days | Often significantly shorter (minutes to hours). nih.gov |
| Waste Generation | Generates solvent waste, requiring disposal/recycling | Significantly less waste generated. isca.me |
| Safety | Risks associated with flammable, toxic solvents | Avoids solvent-related hazards. |
Scalability and Process Optimization in Laboratory Synthesis
Translating a synthetic procedure from a small laboratory scale to a larger, more practical scale requires careful process optimization. Key goals include improving yield, ensuring consistent product quality, enhancing safety, and increasing throughput. For benzylic bromination reactions, which are often radical-initiated and can be highly exothermic, process control is critical.
Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for scaling up such reactions. acs.orgdigitellinc.comrsc.orgorganic-chemistry.orgresearchgate.net In a flow reactor, reagents are continuously pumped and mixed in a coiled tubing or microreactor. This setup offers precise control over reaction parameters like temperature, pressure, and residence time. The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, mitigating the risks associated with exothermic reactions. digitellinc.comrsc.org
Table 4: Parameters for Optimization and Scale-Up of Benzylic Bromination
| Parameter | Impact on the Reaction | Optimization Strategy in Flow Chemistry |
|---|---|---|
| Temperature | Affects reaction rate and selectivity (e.g., benzylic vs. aromatic bromination). | Precise control via external heating/cooling of the reactor tubing. organic-chemistry.org |
| Residence Time | Determines the extent of conversion. | Easily controlled by adjusting the flow rate and reactor volume. acs.orgrsc.org |
| Reagent Stoichiometry | Crucial for avoiding over-bromination (dibromide formation). | Precise molar ratios maintained by controlling pump flow rates. acs.org |
| Light Intensity | Affects the rate of radical initiation in photochemical reactions. | Uniform and efficient irradiation due to the small path length. organic-chemistry.orgresearchgate.net |
| Solvent | Influences solubility and reaction kinetics; safety and environmental impact. | Enables the use of greener solvents like acetonitrile instead of CCl₄. acs.orgorganic-chemistry.org |
Chemical Reactivity and Transformation Pathways of 1 Bromomethyl 2 Methoxynaphthalene
Nucleophilic Substitution Reactions at the Benzylic Position
The primary reaction pathway for 1-(bromomethyl)-2-methoxynaphthalene involves the displacement of the bromide ion by a nucleophile. The stability of the resulting benzylic carbocation intermediate, or the transition state leading to it, facilitates these reactions.
Reactivity with Nitrogen-based Nucleophiles (e.g., Amines)
This compound readily reacts with primary and secondary amines via nucleophilic substitution to form the corresponding N-substituted (2-methoxynaphthalen-1-yl)methanamines. These reactions typically proceed under basic conditions to neutralize the hydrogen bromide byproduct. The general reaction involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic benzylic carbon, leading to the displacement of the bromide ion.
An analogous reaction is the synthesis of N‐monodeuteriomethyl‐2‐substituted piperidines, where a piperidine (B6355638) derivative is reacted with a formaldehyde (B43269) equivalent. nih.gov This highlights the general reactivity of amine nucleophiles towards benzylic electrophiles. The reaction of this compound with an amine such as piperidine would be expected to yield 1-((2-methoxynaphthalen-1-yl)methyl)piperidine.
| Reactant 1 | Nucleophile | Product |
| This compound | Primary Amine (R-NH₂) | N-((2-methoxynaphthalen-1-yl)methyl)alkan-1-amine |
| This compound | Secondary Amine (R₂NH) | N,N-dialkyl-1-(2-methoxynaphthalen-1-yl)methanamine |
| This compound | Piperidine | 1-((2-methoxynaphthalen-1-yl)methyl)piperidine |
This table presents expected products based on general principles of nucleophilic substitution reactions.
Reactivity with Sulfur-based Nucleophiles (e.g., Thiols)
In a similar fashion to amines, thiols and their conjugate bases (thiolates) are potent nucleophiles that can displace the bromide from this compound to form thioethers. These reactions are typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. The resulting thiolate anion then attacks the benzylic carbon.
For instance, the reaction with thiophenol in the presence of a base like sodium hydroxide (B78521) would yield (2-methoxynaphthalen-1-yl)(phenyl)sulfane.
| Reactant 1 | Nucleophile | Product |
| This compound | Thiol (R-SH) | Alkyl((2-methoxynaphthalen-1-yl)methyl)sulfane |
| This compound | Thiophenol | (2-methoxynaphthalen-1-yl)(phenyl)sulfane |
This table presents expected products based on general principles of nucleophilic substitution reactions.
Reactivity with Oxygen-based Nucleophiles (e.g., Alkoxides)
Alkoxides, the conjugate bases of alcohols, are strong oxygen-based nucleophiles that react with this compound to form ethers. This reaction is a classic example of the Williamson ether synthesis. chegg.com For example, sodium methoxide (B1231860) will react with this compound to produce 1-(methoxymethyl)-2-methoxynaphthalene. The reaction proceeds via an S(_N)2 mechanism, where the alkoxide ion attacks the benzylic carbon and displaces the bromide. utdallas.edu
A patent describes a similar process where 2-acetyl-5-bromo-6-methoxynaphthalene (B1268540) is reacted with sodium methoxide, showcasing the reactivity of the naphthalene (B1677914) system towards alkoxides. google.com
| Reactant 1 | Nucleophile | Product |
| This compound | Sodium Methoxide | 1-(methoxymethyl)-2-methoxynaphthalene |
| This compound | Sodium Ethoxide | 1-(ethoxymethyl)-2-methoxynaphthalene |
This table presents expected products based on the Williamson ether synthesis.
Formation of Phosphonium (B103445) Salts
This compound can react with triphenylphosphine (B44618) in a quaternization reaction to form a stable phosphonium salt, specifically (2-methoxynaphthalen-1-yl)methyltriphenylphosphonium bromide. This reaction is analogous to the synthesis of methyltriphenylphosphonium (B96628) bromide from methyl bromide and triphenylphosphine. wikipedia.orggoogle.com The formation of this phosphonium salt is a crucial step in the preparation of a Wittig reagent. wikipedia.org
The resulting phosphonium salt can be deprotonated with a strong base, such as n-butyllithium or sodium hydride, to generate the corresponding phosphorus ylide. This ylide is a key intermediate in the Wittig reaction, which is a widely used method for the synthesis of alkenes from aldehydes and ketones. researchgate.net
| Reactant 1 | Reagent | Product |
| This compound | Triphenylphosphine | (2-methoxynaphthalen-1-yl)methyltriphenylphosphonium bromide |
This table presents the expected product based on the general synthesis of phosphonium salts.
Cross-Coupling Reactions
Beyond nucleophilic substitution, the benzylic bromide of this compound can also participate in transition metal-catalyzed cross-coupling reactions.
Utility in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. researchgate.net While traditionally used for aryl and vinyl halides, this reaction has been successfully extended to include benzylic halides. nih.gov
This compound can serve as the electrophilic partner in a Suzuki-Miyaura coupling with various arylboronic acids to synthesize diarylmethane derivatives. These reactions are typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), a phosphine (B1218219) ligand like JohnPhos, and a base, often potassium carbonate, in a suitable solvent like DMF. nih.gov Microwave irradiation can be employed to accelerate these reactions. nih.gov The utility of this reaction has been demonstrated in the coupling of benzylic phosphates with arylboronic acids to produce a range of structurally diverse diarylmethanes. organic-chemistry.org
| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Product Type |
| This compound | Arylboronic Acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 1-((Aryl)methyl)-2-methoxynaphthalene |
| Benzylic Phosphate | Arylboronic Acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ or K₂CO₃ | Toluene (B28343) | Diarylmethane |
This table summarizes typical conditions for Suzuki-Miyaura cross-coupling of benzylic electrophiles.
Potential in Other Transition-Metal Catalyzed Coupling Reactions
The presence of a benzylic bromide in this compound suggests its potential as a substrate in various transition-metal catalyzed cross-coupling reactions beyond those previously detailed. The C(sp³)-Br bond in the bromomethyl group can be activated by palladium, nickel, or copper catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Key among these are the Suzuki, Heck, and Sonogashira reactions. wikipedia.orgwikipedia.orgmasterorganicchemistry.com
Suzuki Coupling: This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov While traditionally used for C(sp²)-C(sp²) bond formation, modifications have allowed for the use of C(sp³)-halides. In the context of this compound, a Suzuki coupling could potentially react the benzylic bromide with a variety of boronic acids or their esters to introduce new alkyl, alkenyl, or aryl groups at the 1-position of the naphthalene core. The success of such a reaction would likely depend on the choice of catalyst, ligands, and reaction conditions to favor the activation of the C(sp³)-Br bond.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. wikipedia.orgorganic-chemistry.org Benzylic halides are known to be viable substrates in this reaction. wikipedia.org Therefore, this compound could foreseeably be coupled with various alkenes to yield 1-allyl-2-methoxynaphthalene derivatives. The stereoselectivity of the resulting alkene would be a key aspect to consider in such a transformation.
Sonogashira Coupling: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The scope of the Sonogashira reaction has been extended to include benzylic halides. Research has demonstrated the efficient cross-coupling of benzyl (B1604629) bromides with lithium acetylides, catalyzed by a palladium complex, with reactions often proceeding rapidly at room temperature. rsc.org A study on the palladium-catalyzed sp-sp³ cross-coupling of benzyl bromides with lithium acetylides showed that 2-(bromomethyl)naphthalene (B188764) can be successfully coupled to provide the corresponding alkynylated product in good yield. rsc.org This provides a strong precedent for the successful Sonogashira coupling of this compound.
The following table summarizes the potential products from these coupling reactions with illustrative coupling partners.
| Coupling Reaction | Coupling Partner Example | Potential Product |
|---|---|---|
| Suzuki Coupling | Phenylboronic acid | 1-(phenylmethyl)-2-methoxynaphthalene |
| Heck Reaction | Styrene | 1-(3-phenyl-2-propenyl)-2-methoxynaphthalene |
| Sonogashira Coupling | Phenylacetylene | 1-(3-phenyl-2-propynyl)-2-methoxynaphthalene |
Oxidation and Reduction Chemistry
Conversion to Aldehyde and Carboxylic Acid Derivatives
The bromomethyl group of this compound is susceptible to oxidation to form the corresponding aldehyde, 2-methoxy-1-naphthaldehyde (B1195280), which can be further oxidized to 2-methoxy-1-naphthoic acid. ontosight.ai Several methods are available for the conversion of benzylic halides to aldehydes.
One such method is the Sommelet reaction , which utilizes hexamine to convert a benzyl halide into an aldehyde. ic.ac.uk Another approach is the Hass-Bender oxidation , which employs the sodium salt of 2-nitropropane (B154153) as the oxidant. nih.gov Furthermore, oxidation can be achieved using various other oxidizing agents, such as N-oxides or dimethyl sulfoxide (B87167) (DMSO) in the Kornblum oxidation.
Once the aldehyde is formed, it can be readily oxidized to the corresponding carboxylic acid using a variety of common oxidizing agents. researchgate.net Standard reagents for this transformation include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, or milder reagents like silver oxide (Ag₂O). The synthesis of 6-methoxy-2-naphthaldehyde (B117158) is a known process, indicating the feasibility of such transformations within the methoxynaphthalene system. oriprobe.com
The following table outlines the products of the oxidation pathway.
| Starting Material | Reaction Type | Product |
|---|---|---|
| This compound | Oxidation | 2-methoxy-1-naphthaldehyde |
| 2-methoxy-1-naphthaldehyde | Oxidation | 2-methoxy-1-naphthoic acid |
Reduction to Methylated Naphthalene Derivatives
The bromomethyl group of this compound can be reduced to a methyl group, yielding 1,2-dimethylnaphthalene. This transformation can be accomplished through several established reduction methods.
A common and effective reagent for the reduction of benzylic halides is lithium aluminum hydride (LiAlH₄) . masterorganicchemistry.comleah4sci.com LiAlH₄ is a powerful reducing agent that readily displaces the bromide with a hydride ion. libretexts.org The reduction of benzyl bromide to toluene using LiAlH₄ is a classic example of this type of reaction and serves as a strong analogy for the reduction of this compound. caltech.eduacs.org
Another widely used method is catalytic hydrogenation . This typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is generally effective for the reduction of benzylic halides.
The table below shows the product of the reduction reaction.
| Starting Material | Reaction Type | Product |
|---|---|---|
| This compound | Reduction | 1,2-dimethylnaphthalene |
Radical Reactions and Cyclizations
Participation in Intramolecular Cyclization Processes (e.g., Dihydronaphthofuran Formation)
The structure of this compound and its derivatives lends itself to intramolecular cyclization reactions, particularly those leading to the formation of dihydronaphthofuran rings. For instance, if the methoxy (B1213986) group is replaced by an allyloxy group, the resulting 1-(bromomethyl)-2-(allyloxy)naphthalene would be a prime candidate for intramolecular cyclization. This could proceed via a radical mechanism, initiated by a radical initiator, or through a transition-metal-catalyzed process.
The synthesis of naphtho[2,1-b]furan (B1199300) derivatives is a known transformation, providing evidence for the feasibility of forming this ring system from naphthalene precursors. uminho.pt One synthetic route to naphtho[2,1-b]furan-1-yl acetic acid derivatives involves the alkaline ring contraction of an oxobenzopyran, which is initially formed from a 2-naphthol (B1666908) derivative. uminho.pt While this is not a direct cyclization of a bromomethyl derivative, it demonstrates a pathway to the core heterocyclic structure. A more direct analogy would involve the intramolecular reaction of a nucleophile at the 2-position with the electrophilic bromomethyl group at the 1-position.
Rearrangement and Ring Expansion/Contraction Reactions (Observed in related systems)
While specific examples of rearrangement or ring expansion/contraction reactions involving this compound are not extensively documented, the behavior of related naphthalene derivatives suggests that such transformations are plausible under certain conditions.
The introduction of bulky substituents, such as bromomethyl groups, in close proximity on the naphthalene ring can lead to significant steric strain. In the case of 1,8-di(bromomethyl)naphthalene, X-ray crystallography has revealed skeletal distortions to relieve this strain. caltech.edu Such strain can be a driving force for skeletal rearrangements.
In related aromatic systems, ring expansion reactions are known. For example, a synthetic method for hindered 1-arylnaphthalenes involves the ring expansion of a benzocyclobutenone intermediate. acs.org This demonstrates that the naphthalene ring system can be constructed through rearrangement pathways. While this example does not directly involve a pre-existing naphthalene core, it highlights the possibility of skeletal reorganizations in the synthesis of substituted naphthalenes.
Further research into the chemistry of sterically crowded this compound derivatives could reveal novel rearrangement pathways.
Applications in Advanced Organic Synthesis and Materials Chemistry Research
Precursor for Complex Naphthalene (B1677914) Derivatives
The inherent reactivity of the bromomethyl group in 1-(bromomethyl)-2-methoxynaphthalene makes it an ideal starting point for the elaboration of more complex naphthalene-based structures. This reactivity is harnessed in various synthetic strategies to introduce the 2-methoxy-1-naphthylmethyl moiety into larger molecular frameworks.
Synthesis of Substituted Naphthalenophanes
While the use of bifunctional naphthalene derivatives is common in the synthesis of naphthalenophanes—a class of cyclophanes containing a naphthalene ring—a detailed search of the scientific literature did not yield specific examples of this compound being used as a precursor for the synthesis of substituted naphthalenophanes.
Construction of Fused Heterocyclic Systems (e.g., Dihydronaphthofurans)
The construction of fused heterocyclic systems often relies on versatile starting materials that can undergo intramolecular cyclization reactions. Although naphthalene derivatives are frequently employed in the synthesis of such systems, the reviewed literature does not provide specific instances of this compound being utilized for the construction of dihydronaphthofurans or other fused heterocycles.
Preparation of Multi-Functionalized Naphthalene Scaffolds
The development of multi-functionalized naphthalene scaffolds is a significant area of research, as these structures serve as platforms for creating diverse molecular libraries. While the related compound, 2-bromo-3-(bromomethyl)naphthalene, has been shown to be a modular and efficient building block for synthesizing various naphthalene derivatives, specific research detailing the application of this compound for the preparation of multi-functionalized naphthalene scaffolds was not identified in the surveyed literature. researchgate.net
Building Block in Medicinal Chemistry Research (as Synthetic Intermediates)
The naphthalene core is a prevalent feature in many biologically active compounds and approved pharmaceuticals. nih.gov The utility of this compound as a synthetic intermediate lies in its ability to introduce the 2-methoxy-1-naphthylmethyl group, a substituent present in various compounds under investigation for their therapeutic potential.
Synthesis of Precursors to Compounds with Potential Biological Activities
This compound has been successfully synthesized and employed as a key building block in the development of selective inhibitors for sirtuin-2 (SIRT2), an enzyme implicated in various diseases. acs.org The synthesis involves the reduction of 2-methoxy-1-naphthaldehyde (B1195280) to the corresponding alcohol, followed by bromination to yield this compound. This intermediate is then used to introduce the 2-methoxy-naphthalen-1-yl substituent into heterocyclic scaffolds, leading to the creation of potent and selective SIRT2 inhibitors. acs.org This demonstrates the direct application of this compound in generating molecules with potential biological activity.
Table 1: Synthesis of this compound as a Precursor
| Step | Reactant | Reagent(s) | Product | Application | Reference |
| 1 | 2-methoxy-1-naphthaldehyde | NaBH₄, EtOH | (2-methoxy-1-naphthyl)methanol | - | acs.org |
| 2 | (2-methoxy-1-naphthyl)methanol | PBr₃, CH₂Cl₂ | This compound | Intermediate for SIRT2 Inhibitors | acs.org |
Intermediates for Investigational Pharmaceutical Candidates
The value of bromomethyl-methoxynaphthalene isomers as intermediates in the synthesis of pharmaceutical candidates is well-established. For instance, the related isomer 2-(bromomethyl)-6-methoxynaphthalene (B1277505) serves as a key precursor in a convenient synthesis of Nabumetone, a non-steroidal anti-inflammatory drug. Although not the specific isomer of focus, this highlights the general importance of this class of compounds in pharmaceutical synthesis.
Furthermore, a patent for the synthesis of tetracycline (B611298) analogues describes the use of a structurally similar compound, phenyl 3-(bromomethyl)-1-methoxynaphthalene-2-carboxylate, as a reactant. googleapis.com This suggests that the bromomethyl-methoxynaphthalene framework is a valuable component for constructing complex molecules with potential as investigational pharmaceutical candidates.
Utility in Materials Science Research
The unique electronic and structural characteristics of the methoxynaphthalene core, combined with the synthetic versatility of the bromomethyl handle, position this compound as a valuable precursor in materials science. It serves as a foundational component for materials with tailored optical, electronic, and self-assembly properties.
The naphthalene core is a well-established component in organic electronic materials due to its inherent aromaticity and charge-transport capabilities. This compound can be envisioned as a key starting material for various small molecule semiconductors. The bromomethyl group offers a reactive site for elongation of the conjugated system through various cross-coupling reactions, a critical strategy for tuning the HOMO/LUMO energy levels of the resulting material.
Naphthalene derivatives are widely utilized as building blocks for organic semiconductor materials. For instance, compounds like 2,6-di((E)-styryl)naphthalene and 2,6-di(phenylethynyl)naphthalene, synthesized from 2,6-dibromonaphthalene, have been investigated for use in organic field-effect transistors (OFETs) nih.gov. The synthetic approach involves palladium-catalyzed reactions such as Suzuki or Sonogashira couplings to extend the π-conjugated system nih.gov. By analogy, this compound could be transformed (e.g., conversion of the bromomethyl group to a phosphonium (B103445) salt for Wittig reactions or to a boronic ester for Suzuki couplings) to participate in similar carbon-carbon bond-forming reactions. This would allow for the creation of a diverse library of naphthalene-based semiconductors.
The performance of such materials in devices like OFETs is highly dependent on their molecular structure, which influences their packing in the solid state and, consequently, their charge carrier mobility. The introduction of the methoxy (B1213986) and the extended side-chain derived from the bromomethyl group would significantly impact these properties, allowing for fine-tuning of the material's performance.
| Naphthalene Derivative | Device Configuration | Charge Carrier Mobility (cm²/V·s) | Reference |
|---|---|---|---|
| 2,6-Distyrylnaphthalene (DSN) / F16CuPc | Bilayer Ambipolar OFET | Hole: 0.01, Electron: 0.02 | nih.gov |
| 2,6-Di(phenylethynyl)naphthalene (DPEN) / F16CuPc | Bilayer Ambipolar OFET | Hole: 0.73, Electron: 0.003 | nih.gov |
The rigid, anisotropic structure of the naphthalene ring system is a desirable feature in the design of liquid crystals and polymers with ordered phases. The this compound molecule can be incorporated into larger molecular architectures to impart these properties.
In the field of liquid crystals, naphthalene-containing compounds are known to exhibit mesomorphic behavior. For example, homologous series of 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines have been synthesized and shown to exhibit enantiotropic nematic phases at medium to high temperatures. nih.gov These structures, which feature a kinked naphthalene-quinoline core, demonstrate that even non-linear molecular shapes can form stable liquid crystalline phases. nih.gov The synthesis of these materials often starts from precursors like 2-bromo-6-alkoxynaphthalene, which is then elaborated through multi-step sequences. nih.govnih.gov
This compound provides a more direct route for incorporation into liquid crystal structures. The bromomethyl group can readily react with phenols or carboxylic acids to form ether or ester linkages, respectively, which are common connecting groups in liquid crystal design. This allows the 2-methoxy-1-naphthylmethyl moiety to be attached as a terminal group or as part of the rigid core of a calamitic (rod-like) mesogen.
| Compound (nO-NpQOMe series) | Heating Phase Transitions (°C) | Cooling Phase Transitions (°C) | Reference |
|---|---|---|---|
| n = 3 | Cr 213.7 N 234.2 I | I 232.5 N 185.8 Cr | nih.gov |
| n = 4 | Cr 205.3 N 231.6 I | I 230.1 N 175.1 Cr | nih.gov |
| n = 5 | Cr 193.1 N 221.7 I | I 220.3 N 173.6 Cr | nih.gov |
| n = 6 | Cr 186.2 N 214.3 I | I 213.1 N 174.1 Cr | nih.gov |
Similarly, in polymer chemistry, the compound can be used as a functional monomer or as a modifying agent. For instance, it can be reacted with polymers containing nucleophilic side chains (e.g., polyvinylphenol) to graft the methoxynaphthalene moiety onto the polymer backbone. This modification would alter the polymer's properties, potentially increasing its glass transition temperature (Tg), enhancing its thermal stability, and introducing photoluminescent characteristics.
While the primary route to many commercial dyes, particularly azo dyes, involves diazonium coupling reactions, this compound can serve as a valuable intermediate for modifying existing chromophores. The methoxynaphthalene unit itself is an auxochrome and can influence the final color and properties of a dye molecule.
The compound's primary utility in this area is likely in the synthesis of reactive dyes or in the post-functionalization of dye molecules. The reactive bromomethyl group can form a covalent bond with nucleophilic groups (such as hydroxyl, amino, or thiol groups) present on textile fibers like cotton, wool, or silk. A synthetic strategy could involve first preparing a dye molecule that contains a nucleophilic site, and then reacting it with this compound. This would permanently anchor the fluorescent and UV-absorbing methoxynaphthalene group to the dye, potentially improving properties such as lightfastness and conferring unique fluorescent qualities to the dyed material.
Contributions to Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. This compound is an ideal tool for creating components for these systems, where a specific recognition motif is covalently linked to another molecular entity.
Host-guest chemistry is a cornerstone of supramolecular science, where a larger host molecule encapsulates a smaller guest molecule. Cyclodextrins, which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts. They can encapsulate hydrophobic guests, like naphthalene derivatives, in aqueous solutions.
To create more permanent and robust host-guest systems, the guest molecule can be covalently attached to the host. The bromomethyl group of this compound is a highly effective electrophile for this purpose. It can react with the hydroxyl groups on the rim of a cyclodextrin (B1172386) under basic conditions to form a stable ether linkage. This reaction covalently tethers the 2-methoxynaphthalene (B124790) moiety to the cyclodextrin rim.
Such modified cyclodextrins have several applications. The tethered naphthalene group can act as a "lid" for the cavity, modulating the binding and release of other guest molecules. It can also serve as an internal fluorescent reporter, allowing the binding of non-fluorescent guests to be monitored via changes in the naphthalene's fluorescence emission. Research has shown that various naphthalene derivatives can be attached to the cyclodextrin framework, and these modifications significantly influence the host's binding ability and selectivity. nih.govrsc.org For example, a β-cyclodextrin modified with a 2-naphthoate (B1225688) group has been synthesized and its complexation with various hydrocarbons and alcohols studied, revealing how the attached group alters the host's recognition properties. rsc.org The covalent attachment of the 2-methoxy-1-naphthylmethyl group would similarly create a novel host system with unique binding and spectroscopic characteristics.
| Compound Name |
|---|
| This compound |
| 2,6-di((E)-styryl)naphthalene |
| 2,6-di(phenylethynyl)naphthalene |
| 2,6-dibromonaphthalene |
| Copper hexadecafluorophthalocyanine (F16CuPc) |
| 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines |
| 2-bromo-6-alkoxynaphthalene |
| Cyclodextrin |
| β-cyclodextrin |
| 2-naphthoate |
Analytical and Spectroscopic Characterization Methodologies in Research
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool in synthetic chemistry for the separation, isolation, and purity assessment of compounds from complex reaction mixtures. The choice of technique depends on the scale of the separation and the required level of analytical precision.
Column Chromatography for Purification
Following a chemical synthesis, column chromatography is the primary method used for the preparative scale purification of 1-(bromomethyl)-2-methoxynaphthalene. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel.
In a standard procedure, the crude reaction mixture is loaded onto the top of a column packed with silica gel. A solvent system, or eluent, is then passed through the column. For a molecule with the polarity of this compound, a common approach involves using a non-polar solvent system with a gradually increasing proportion of a more polar solvent. For example, elution might begin with pure hexane, followed by a gradient increase of ethyl acetate (B1210297) or dichloromethane. The separated components are collected in sequential fractions, and those containing the pure product are combined and concentrated to yield the purified compound.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a TLC plate (a sheet of glass or aluminum coated with a thin layer of silica gel).
During the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. By spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of both) on the same plate and developing it in an appropriate solvent system, the progress can be visualized. Under UV light, the appearance of a new spot corresponding to the product and the disappearance of the spot for the limiting reactant indicate the reaction's advancement towards completion. The retention factor (R_f) of the product spot is a characteristic property in a given eluent system.
High-Performance Liquid Chromatography (HPLC) for Purity Confirmation
To quantitatively assess the purity of the isolated this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC offers superior resolution and sensitivity compared to standard column chromatography.
A typical analysis for a compound of this nature would employ a reversed-phase C18 column. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, run under isocratic or gradient conditions. The sample is dissolved in a suitable solvent and injected into the system. As the sample passes through the column, components are separated based on their hydrophobicity. A UV detector is commonly used for detection, as the naphthalene (B1677914) ring system is strongly chromophoric. A chromatogram showing a single, sharp peak at a specific retention time would confirm the high purity of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to identify and quantify volatile and semi-volatile organic compounds. For the analysis of this compound, GC-MS is particularly useful for detecting and quantifying trace amounts of residual solvents (e.g., hexane, ethyl acetate, dichloromethane) that may remain after the purification process.
In this technique, the sample is injected into a gas chromatograph, where it is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio. This provides a unique mass spectrum for each component, allowing for definitive identification and quantification, ensuring the final product meets required purity standards.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are essential for confirming that the isolated compound has the correct molecular structure. These techniques probe the molecular environment of atoms to provide a detailed structural map.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the identity of this compound. The spectra provide information about the number and type of atoms, their connectivity, and their chemical environment.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic, bromomethyl, and methoxy (B1213986) protons. The integration of these signals reflects the ratio of the protons in the molecule.
Aromatic Protons (Ar-H): These six protons on the naphthalene ring would appear in the downfield region, typically between 7.2 and 8.1 ppm, exhibiting complex splitting patterns (multiplets) due to coupling with adjacent aromatic protons.
Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and are not adjacent to other protons, so they are expected to produce a sharp singlet. Due to the electron-withdrawing effect of the adjacent bromine atom and the aromatic ring, this signal is expected to appear in the range of 4.8 to 5.1 ppm.
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group would also appear as a distinct singlet, typically in the range of 3.9 to 4.1 ppm.
Expected ¹H NMR Data
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ar-H | 7.2 - 8.1 | Multiplet (m) | 6H |
| -CH ₂Br | 4.8 - 5.1 | Singlet (s) | 2H |
| -OCH ₃ | 3.9 - 4.1 | Singlet (s) | 3H |
Note: Expected values are based on standard chemical shift ranges for functional groups in similar chemical environments.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. Given the asymmetry of this compound, all 11 carbon atoms are chemically distinct and are expected to produce 11 separate signals.
Aromatic Carbons: The ten carbons of the naphthalene ring system would produce signals in the typical aromatic region of approximately 110-155 ppm. The carbon atom bonded to the methoxy group (C-2) would be significantly shifted downfield.
Bromomethyl Carbon (-CH₂Br): This carbon is attached to an electronegative bromine atom and would appear further downfield than a typical alkyl carbon, expected in the range of 30-35 ppm.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is a characteristic signal expected to appear in the range of 55-60 ppm.
Expected ¹³C NMR Data
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (Quaternary & CH) | 110 - 155 |
| -OC H₃ | 55 - 60 |
| -C H₂Br | 30 - 35 |
Note: Expected values are based on standard chemical shift ranges for functional groups in similar chemical environments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features: the naphthalene core, the methoxy group, and the bromomethyl substituent.
While specific, experimentally-derived spectra for this compound are not widely available in public spectral databases, the expected absorption regions can be predicted based on the known frequencies for its constituent functional groups. These predictions are crucial for chemists to verify the successful synthesis of the target molecule. Key expected vibrational modes would include C-H stretching from the aromatic rings and the methylene (B1212753) group, C=C stretching from the naphthalene system, C-O stretching from the methoxy ether linkage, and C-Br stretching from the bromomethyl group.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H (CH₂) | Stretching | 2950-2850 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-O (Aryl Ether) | Stretching | 1275-1200 (asymmetric) & 1075-1020 (symmetric) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for unequivocally confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique can distinguish between molecules with the same nominal mass but different elemental formulas.
For this compound, the molecular formula is C₁₂H₁₁BrO. The exact mass of this compound is calculated by summing the precise masses of its constituent isotopes. The presence of bromine is particularly notable in mass spectrometry due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of almost equal intensity separated by approximately 2 Da. Observing this M and M+2 pattern is a strong indicator of a monobrominated compound.
HRMS analysis would determine the monoisotopic mass with high precision, allowing for the confirmation of the molecular formula.
Table 2: Theoretical Mass Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
|---|---|---|
| C₁₂H₁₁⁷⁹BrO | [M]⁺ | 249.99933 |
Theoretical and Mechanistic Investigations of 1 Bromomethyl 2 Methoxynaphthalene Reactivity
Computational Chemistry Approaches for Reaction Pathway Elucidation
Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction pathways for molecules like 1-(bromomethyl)-2-methoxynaphthalene. Density Functional Theory (DFT) is a commonly employed method for investigating such reactions. researchgate.netnih.govrsc.org These computational approaches allow for the calculation of the geometries of reactants, transition states, and products, as well as their corresponding energies. This information is crucial for constructing a potential energy surface (PES) that maps out the energetic landscape of the reaction.
Key aspects of reaction pathway elucidation using computational chemistry include:
Transition State Search: Identifying the transition state (TS) is paramount, as it represents the highest energy point along the reaction coordinate and governs the reaction rate. Various algorithms are used to locate these saddle points on the PES. For nucleophilic substitution reactions, the geometry of the TS provides insights into the degree of bond formation and bond breaking.
Activation Energy Calculation: The energy difference between the reactants and the transition state, known as the activation energy (ΔE‡), is a critical parameter that determines the kinetics of the reaction. Lower activation energies correspond to faster reaction rates. Computational methods can provide quantitative estimates of these barriers. researchgate.netstanford.edu
Solvent Effects: The inclusion of solvent effects is crucial for accurately modeling reactions in solution. sciforum.netias.ac.in Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. researchgate.net Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of solvent-solute interactions, although they are more computationally demanding. nih.gov
Reaction Dynamics: Beyond static calculations of stationary points on the PES, molecular dynamics (MD) simulations can provide insights into the dynamic nature of the reaction, including the role of solvent reorganization and vibrational effects.
For a molecule like this compound, computational studies would typically investigate the SN1 and SN2 reaction pathways for nucleophilic substitution at the benzylic carbon. By calculating the activation energies for both pathways, a prediction can be made as to which mechanism is more favorable under specific conditions.
Studies on Nucleophilic Substitution Reaction Mechanisms
The reactivity of this compound is largely dictated by nucleophilic substitution reactions at the benzylic carbon atom. The benzylic position is highly susceptible to these reactions due to the ability of the naphthalene (B1677914) ring to stabilize both carbocation intermediates (in SN1 reactions) and transition states (in SN2 reactions) through resonance. chemistry.coach The nature of the nucleophile, the leaving group (bromide), and the solvent all play a significant role in determining the operative mechanism. nih.gov
SN1 vs. SN2 Mechanism:
SN1 (Substitution Nucleophilic Unimolecular): This mechanism proceeds through a two-step process involving the formation of a benzylic carbocation intermediate. The rate-determining step is the unimolecular dissociation of the leaving group. The stability of the benzylic carbocation, enhanced by the methoxy-substituted naphthalene ring, makes the SN1 pathway plausible, particularly with weak nucleophiles and in polar, protic solvents. chemistry.coachresearchgate.net
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by strong nucleophiles and in polar, aprotic solvents. For primary benzylic halides like this compound, the SN2 mechanism is often competitive. chemistry.coachnih.gov
Studies on analogous benzyl (B1604629) bromide systems have shown that the reaction mechanism can be a borderline case, exhibiting characteristics of both SN1 and SN2 pathways. researchgate.netresearchgate.net The presence of both a methoxy (B1213986) group and the extended π-system of the naphthalene ring can influence the stability of the carbocation and the transition state, making the mechanistic landscape complex.
| Factor | Favors SN1 | Favors SN2 |
| Nucleophile | Weak | Strong |
| Solvent | Polar, Protic | Polar, Aprotic |
| Substrate | Stabilized carbocation | Less sterically hindered |
Electron Transfer Processes in Related Naphthalene Systems
Electron transfer (ET) is a fundamental process that can occur in naphthalene systems, particularly upon photoexcitation. researchgate.netacs.org While direct studies on electron transfer involving this compound are not prevalent, the behavior of related naphthalene derivatives provides valuable insights. The extended π-electron system of the naphthalene core makes it susceptible to both oxidation (electron donation) and reduction (electron acceptance). deu.edu.tr
Photoinduced Electron Transfer (PET):
Naphthalene derivatives can act as photosensitizers, meaning they can absorb light and then transfer the absorbed energy or an electron to another molecule. In the context of PET, an excited state of the naphthalene derivative can either donate an electron to an acceptor molecule or accept an electron from a donor molecule. researchgate.net
Naphthalene as an Electron Donor: The methoxy group on the naphthalene ring is an electron-donating group, which would enhance the ability of the molecule to act as an electron donor in its excited state.
Naphthalene as an Electron Acceptor: The naphthalene ring itself can also accept electrons, particularly when functionalized with electron-withdrawing groups. Naphthalene diimides, for example, are known for their electron-accepting capabilities. researchgate.netresearchgate.net
Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to model the electronic excited states and predict the feasibility of electron transfer processes. nih.govrsc.org These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the electron-donating and electron-accepting properties of the molecule.
Influence of Substituents on Reaction Selectivity and Kinetics
The substituents on the naphthalene ring, namely the bromomethyl and methoxy groups, have a profound influence on the reactivity, selectivity, and kinetics of reactions involving this compound. lumenlearning.comfiveable.me
Electronic Effects:
Methoxy Group (-OCH3): The methoxy group is a strong electron-donating group due to the resonance effect of the lone pairs on the oxygen atom. This has several consequences:
It activates the naphthalene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the methoxy group. msu.edu
It stabilizes the transition state in nucleophilic substitution reactions at the benzylic position, thereby increasing the reaction rate. chemistry.coach This stabilization is effective for both SN1 and SN2 mechanisms.
Steric Effects:
The position of the substituents on the naphthalene ring can also influence reactivity through steric hindrance. The methoxy group at the 2-position and the bromomethyl group at the 1-position are adjacent, which could potentially influence the approach of a nucleophile in an SN2 reaction. However, for benzylic systems, electronic effects often play a more dominant role than steric effects. cdnsciencepub.com
Quantitative analysis of substituent effects in naphthalene systems can be performed using Hammett-type equations, which correlate reaction rates or equilibrium constants with substituent constants that quantify the electronic effects of different groups. researchgate.netnih.gov
| Substituent | Electronic Effect | Influence on Reactivity |
| -OCH3 | Electron-donating (resonance) | Activates the ring, stabilizes carbocations and transition states |
| -CH2Br | Reactive site (electrophilic carbon) | Site of nucleophilic attack |
Emerging Research Areas and Future Directions
Development of Novel Synthetic Transformations
The inherent reactivity of the bromomethyl group in 1-(bromomethyl)-2-methoxynaphthalene serves as a linchpin for a variety of synthetic transformations, allowing for the introduction of diverse functionalities. Current research is geared towards expanding the synthetic utility of this compound beyond simple nucleophilic substitutions.
One promising area is the development of novel coupling reactions. While Williamson ether synthesis and the formation of esters and amines are well-established, researchers are exploring more complex transformations. These include its use in multicomponent reactions, where the sequential and controlled reaction of the bromomethyl group can lead to the rapid assembly of intricate molecular frameworks. Furthermore, investigations into radical-mediated reactions are gaining traction, aiming to forge carbon-carbon and carbon-heteroatom bonds under mild conditions, thus offering alternative pathways to previously inaccessible derivatives.
Another avenue of exploration involves transformations that modify the naphthalene (B1677914) core, using the existing substituents to direct or influence the regioselectivity of subsequent reactions. This includes electrophilic aromatic substitution, where the interplay between the electron-donating methoxy (B1213986) group and the deactivating (though inductively) bromomethyl group can be exploited to achieve selective functionalization at other positions on the naphthalene ring.
Exploration of New Catalyst Systems for Functionalization
The development of efficient and selective catalytic systems is paramount for unlocking the full potential of this compound. While palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, research is now venturing into the use of other transition metals and novel catalytic paradigms. nih.gov
Key Research Thrusts in Catalysis:
| Catalyst System | Targeted Transformation | Potential Advantages |
| Palladium-based Catalysts | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the bromine atom (after conversion to a suitable organometallic reagent) or C-H activation at the naphthalene core. nih.gov | High efficiency, broad functional group tolerance, and well-understood reaction mechanisms. |
| Copper-based Catalysts | Ullmann-type couplings for the formation of C-O, C-N, and C-S bonds, as well as click chemistry applications. | Lower cost compared to palladium, unique reactivity profiles. |
| Nickel-based Catalysts | Cross-coupling of the C-Br bond and C-O bond activation of the methoxy group. | Abundant and inexpensive, can catalyze challenging transformations. |
| Photoredox Catalysis | Radical-mediated functionalization of the bromomethyl group and C-H activation of the naphthalene ring under visible light irradiation. | Mild reaction conditions, high selectivity, and environmentally benign. |
Design and Synthesis of Advanced Naphthalene-Based Architectures
The rigid and planar structure of the naphthalene core, combined with the synthetic handles provided by the bromomethyl and methoxy groups, makes this compound an ideal precursor for the construction of sophisticated supramolecular structures and complex organic molecules.
One area of intense focus is the synthesis of macrocycles and molecular cages . By reacting this compound with di- or multifunctional linkers, researchers can construct macrocyclic hosts with well-defined cavities. These structures are of significant interest for their potential applications in molecular recognition, sensing, and catalysis. For example, calixarenes, a class of macrocycles, can be synthesized from phenol (B47542) and formaldehyde (B43269) derivatives, and functionalized naphthalene units can be incorporated to tune their properties. niscpr.res.inresearchgate.netrhhz.net The methoxy group can influence the solubility and electronic properties of these macrocycles, while the naphthalene unit provides a larger, more rigid platform compared to traditional benzene-based systems.
Furthermore, this compound is being employed as a key building block in the synthesis of dendrimers and other extended π-systems . The iterative reaction of the bromomethyl group allows for the controlled growth of dendritic structures with a naphthalene core, leading to materials with unique photophysical and electronic properties.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The convergence of organic synthesis and materials science is a fertile ground for innovation, and this compound is poised to play a significant role in this interdisciplinary arena. Its inherent properties make it an attractive candidate for the development of novel functional materials.
The electron-rich and aromatic nature of the naphthalene core suggests its potential use in the synthesis of organic semiconductors . lbl.gov By incorporating this unit into conjugated polymers or small molecules, researchers aim to develop materials for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The methoxy group can be used to fine-tune the electronic energy levels (HOMO/LUMO) of the resulting materials, while the bromomethyl group provides a convenient point for polymerization or attachment to other components of a device.
Another promising application is in the design of fluorescent probes and sensors . The naphthalene moiety is known for its fluorescent properties. By attaching specific recognition units to the naphthalene scaffold via the bromomethyl linker, it is possible to create chemosensors that exhibit a change in their fluorescence upon binding to a target analyte. The methoxy group can further modulate the photophysical properties of these probes, such as their emission wavelength and quantum yield.
The future of research on this compound lies in the continued exploration of its synthetic versatility and the translation of its unique properties into functional materials. As our understanding of catalysis and materials design deepens, this humble building block is set to enable significant advances at the forefront of chemical science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
